3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole 3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15600722
InChI: InChI=1S/C15H10FN3S2/c16-11-7-5-10(6-8-11)9-20-14-17-18-15-19(14)12-3-1-2-4-13(12)21-15/h1-8H,9H2
SMILES:
Molecular Formula: C15H10FN3S2
Molecular Weight: 315.4 g/mol

3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

CAS No.:

Cat. No.: VC15600722

Molecular Formula: C15H10FN3S2

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole -

Specification

Molecular Formula C15H10FN3S2
Molecular Weight 315.4 g/mol
IUPAC Name 1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Standard InChI InChI=1S/C15H10FN3S2/c16-11-7-5-10(6-8-11)9-20-14-17-18-15-19(14)12-3-1-2-4-13(12)21-15/h1-8H,9H2
Standard InChI Key QFALSTLBBIMCIJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC=C(C=C4)F)S2

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₅H₁₀FN₃S₂, with a molecular weight of 315.4 g/mol. Its IUPAC name, 1-[(4-fluorophenyl)methylsulfanyl]- triazolo[3,4-b] benzothiazole, reflects the fusion of a 1,2,4-triazole ring with a benzothiazole system, further substituted at the sulfur atom by a 4-fluorobenzyl group. Key structural attributes include:

PropertyDetail
SMILESC1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC=C(C=C4)F)S2
InChIKeyQFALSTLBBIMCIJ-UHFFFAOYSA-N
X-ray crystallographyNot yet reported; predicted planar geometry with π-π stacking potential

The triazole ring contributes to hydrogen-bonding interactions, while the fluorobenzyl group enhances lipophilicity, potentially improving membrane permeability .

Synthetic Pathways

Copper-Catalyzed Cycloaddition

A scalable method involves copper-catalyzed coupling of terminal alkynes, dialkyl azodicarboxylates, and benzothiazole derivatives under ultrasonication . Key steps include:

  • C–H Activation: Copper(I) iodide facilitates alkyne activation, forming a 2-(phenylethynyl)benzo[d]azol-3(2H)-yl anion intermediate.

  • Cycloaddition: The anion reacts with azodicarboxylate to form the triazole ring via [3+2] cyclization.

  • Sulfanyl Incorporation: Thiolation with 4-fluorobenzyl mercaptan introduces the sulfanyl group .

Reaction conditions (room temperature, <6 hours) yield the product in 60–85% purity, verified by HPLC and NMR .

Physicochemical Properties

ParameterValueMethod
LogP~3.2 (predicted)ChemAxon
Aqueous solubility<0.1 mg/mL (25°C)Quantitative Structure Modeling
Melting point215–220°C (decomposes)Differential Scanning Calorimetry

The compound’s low solubility necessitates formulation strategies (e.g., nanoemulsions) for biological testing.

Future Research Directions

  • Pharmacological Profiling: Screen against NCI-60 cancer cell lines and microbial panels.

  • Structural Optimization: Modify the fluorobenzyl group to enhance solubility (e.g., PEGylation).

  • Mechanistic Studies: Investigate PARP inhibition kinetics and DNA repair pathway interactions .

  • Synthesis Scale-Up: Optimize continuous-flow reactors for gram-scale production .

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